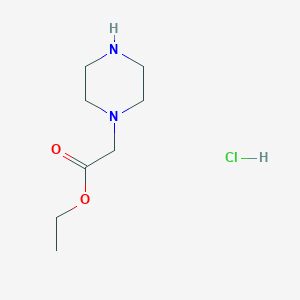

Ethyl 2-(piperazin-1-yl)acetate hydrochloride

Description

Ethyl 2-(piperazin-1-yl)acetate hydrochloride (CAS 1955540-95-0) is a piperazine-derived compound with the molecular formula C₈H₁₅ClN₂O₃ and a molecular weight of 222.67 g/mol. Its structure consists of a piperazine ring linked to an ethyl acetate group via a methylene bridge, with the hydrochloride salt enhancing solubility and stability . The compound is synthesized through nucleophilic substitution reactions, typically involving ethyl 2-chloroacetate and piperazine derivatives under basic conditions, as demonstrated in analogous syntheses (e.g., sodium bicarbonate-mediated coupling in methanol at elevated temperatures) .

Key applications include its role as an intermediate in pharmaceuticals, particularly in the development of MAO inhibitors, antipsychotics, and cytotoxic agents . Analytical characterization via ESI-MS, ¹H-NMR, and HRMS confirms structural integrity, with distinct spectral signatures such as N–CH₂ protons at 3.83–3.84 ppm and carbonyl carbons at ~165 ppm .

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-piperazin-1-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNHDYLVDFNODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(piperazin-1-yl)acetate hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of ethyl 2-(piperazin-1-yl)acetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the synthesis of ethyl 2-(piperazin-1-yl)acetate hydrochloride often involves large-scale batch reactions. The process may include steps such as solvent extraction, crystallization, and purification to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperazin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield secondary amines.

Hydrolysis: The ester group in ethyl 2-(piperazin-1-yl)acetate hydrochloride can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or peracids are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Substitution: Alkylated or acylated piperazine derivatives.

Oxidation: Piperazine N-oxides.

Reduction: Secondary amines.

Hydrolysis: Piperazine carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(piperazin-1-yl)acetate hydrochloride is primarily recognized for its potential in drug development, particularly for neurological and psychiatric disorders. The compound serves as a precursor in synthesizing various pharmacologically active agents, including those targeting dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease .

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Activity : Ethyl 2-(piperazin-1-yl)acetate hydrochloride has been investigated for its ability to inhibit cancer cell viability, particularly in breast cancer models .

Chemical Synthesis

In synthetic organic chemistry, it is utilized as a building block for creating more complex molecules. Its piperazine ring structure allows it to participate in various chemical reactions, making it versatile for synthesizing heterocyclic compounds .

Table: Summary of Research Findings on Ethyl 2-(piperazin-1-yl)acetate hydrochloride

Mechanism of Action

The mechanism of action of ethyl 2-(piperazin-1-yl)acetate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The piperazine ring can mimic the structure of natural ligands, allowing it to modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Pharmacological and Industrial Relevance

- Pharmaceutical Impurities : Methyl and ethyl piperazine-acetate esters are common impurities in drugs like ziprasidone and cetirizine, requiring stringent purity controls (e.g., USP standards) .

- Solubility: Hydrochloride salts (mono- vs. di-) significantly enhance bioavailability. For example, the dihydrochloride form (C₈H₁₈Cl₂N₂O₂) shows 2× higher aqueous solubility than the monohydrochloride .

Analytical Differentiation

Biological Activity

Ethyl 2-(piperazin-1-yl)acetate hydrochloride is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Ethyl 2-(piperazin-1-yl)acetate hydrochloride can be synthesized through the reaction of piperazine with ethyl chloroacetate, typically in the presence of a base like sodium hydroxide. The reaction proceeds under reflux conditions, yielding ethyl 2-(piperazin-1-yl)acetate, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Structure:

- Molecular Formula: C₉H₁₄ClN₃O₂

- Molecular Weight: 219.68 g/mol

The biological activity of ethyl 2-(piperazin-1-yl)acetate hydrochloride is largely attributed to its ability to interact with various molecular targets in biological systems. Its mechanism involves:

- Receptor Binding: The piperazine ring structure allows it to mimic natural ligands, facilitating interactions with neurotransmitter receptors and enzymes.

- Enzyme Inhibition: Studies have indicated its potential as an inhibitor in various enzymatic pathways, particularly those involved in cancer cell proliferation and survival .

Antimicrobial Activity

Ethyl 2-(piperazin-1-yl)acetate hydrochloride has been evaluated for its antimicrobial properties. In vitro studies show that it exhibits significant activity against a range of bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties

Research highlights the compound's ability to inhibit cancer cell viability. For instance, related piperazine derivatives have shown promising results in targeting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has been linked to enhanced apoptosis in cancer cells .

Case Study:

A study demonstrated that similar piperazine-based compounds effectively inhibited PARP activity in breast cancer cells (MCF-7), leading to increased cleavage of PARP and enhanced caspase activity, which are indicators of apoptosis .

Neuropharmacological Effects

Ethyl 2-(piperazin-1-yl)acetate hydrochloride has also been investigated for its neuropharmacological effects. Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. For example, it may modulate serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .

Data Tables

Below is a summary table of the biological activities and effects observed for ethyl 2-(piperazin-1-yl)acetate hydrochloride and related compounds:

Q & A

Q. How can structure-activity relationship (SAR) studies be designed for piperazine-acetate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.